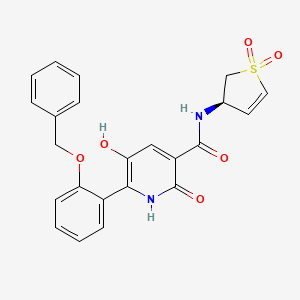
Anti-inflammatory agent 40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 40 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, including arthritis, inflammatory bowel disease, and other chronic inflammatory disorders. The compound works by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 40 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Catalysts such as magnesium chloride or cupric nitrate are often used to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: Anti-inflammatory agent 40 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound .
科学的研究の応用
Anti-inflammatory agent 40 has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Applied in the treatment of inflammatory diseases, with ongoing research into its potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and topical treatments.
作用機序
The mechanism of action of Anti-inflammatory agent 40 involves the inhibition of key enzymes and cytokines involved in the inflammatory process. Specifically, it inhibits the cyclooxygenase pathway, reducing the production of prostaglandins, which are mediators of inflammation. Additionally, it modulates the activity of nuclear factor kappa B, a transcription factor that regulates the expression of pro-inflammatory genes .
類似化合物との比較
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that also inhibits the cyclooxygenase pathway.
Naproxen: Another non-steroidal anti-inflammatory drug with similar mechanisms of action.
Aspirin: Known for its anti-inflammatory and analgesic properties, also targeting the cyclooxygenase pathway.
Uniqueness: Anti-inflammatory agent 40 is unique due to its specific structural features that allow for enhanced potency and selectivity in inhibiting inflammatory pathways. Unlike some other anti-inflammatory agents, it has a lower incidence of gastrointestinal side effects, making it a preferred choice for long-term treatment .
特性
分子式 |
C30H24Cl2N2O4 |
|---|---|
分子量 |
547.4 g/mol |
IUPAC名 |
4,5-bis(4-chlorophenyl)-1-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-methyl-N-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C30H24Cl2N2O4/c1-18-26(29(36)33-24-5-3-2-4-6-24)27(19-7-11-22(31)12-8-19)28(20-9-13-23(32)14-10-20)34(18)16-15-21-17-25(35)38-30(21)37/h2-14,17,30,37H,15-16H2,1H3,(H,33,36) |
InChIキー |
UYCJNJALCAXDED-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N1CCC2=CC(=O)OC2O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


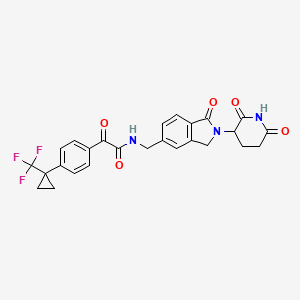
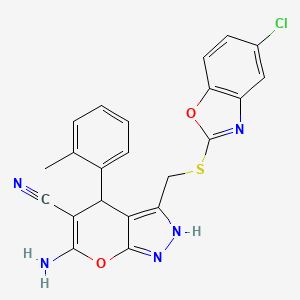
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

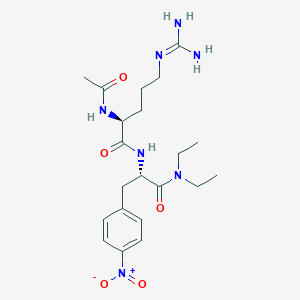


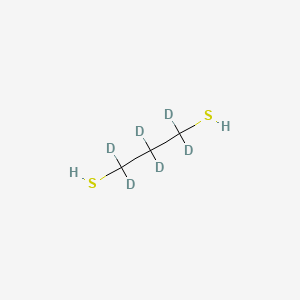
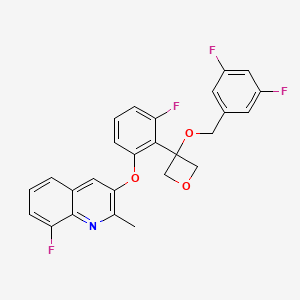

![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
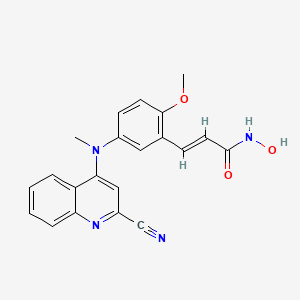
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
